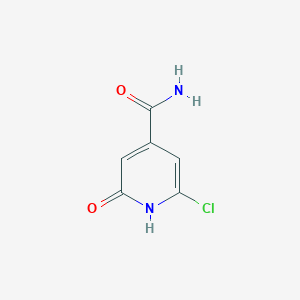

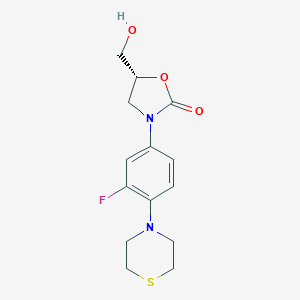

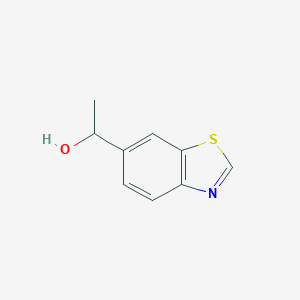

![molecular formula C15H12ClN3O B071113 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One CAS No. 175201-63-5](/img/structure/B71113.png)

1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves multi-step chemical reactions, including cyclization, chlorination, and amination processes. For instance, the synthesis of closely related compounds, such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, showcases the complexity and the specific conditions required for the formation of the pyrazolopyrimidine core (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by X-ray diffraction, highlighting the spatial arrangement and bonding patterns crucial for their biological activity. The triclinic crystal system of a related molecule demonstrates the intricate intermolecular interactions and the significance of the pyrazolopyrimidine scaffold in determining the compound's physical and chemical properties (Lu Jiu-fu et al., 2015).

科学的研究の応用

Synthesis and Biological Applications

Enzyme Inhibition and Anticancer Activity

A study on the synthesis of derivatives of pyrazolo[1,5-a]pyrimidine revealed potential inhibitors of 15-lipoxygenase, with compounds showing significant IC50 values indicating their potential in enzyme inhibition and therapeutic applications (Asghari et al., 2016). Another research highlighted the antimicrobial and anticancer potentials of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives, suggesting their use in medical applications (Zhang et al., 2016).

Antimicrobial Properties

Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been evaluated for their antibacterial and antifungal activities, with some demonstrating moderate effectiveness against a variety of microorganisms, indicating their potential as antimicrobial agents (Atta et al., 2011).

Phosphodiesterase Inhibition

A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP-specific phosphodiesterase, showcasing their potential in treating hypertension and other related cardiovascular diseases (Dumaitre & Dodic, 1996).

Chemical Synthesis and Characterization

Novel Synthesis Approaches

Innovative methods for synthesizing derivatives of pyrazolo[1,5-a]pyrimidine have been developed, including microwave-mediated synthesis techniques that offer efficient pathways for creating benzothiazole- and benzimidazole-based heterocycles (Darweesh et al., 2016). These methodologies facilitate the development of compounds with varied biological activities.

Crystal Structure Analysis

Detailed crystallographic analysis of certain pyrazolo[1,5-a]pyrimidine derivatives has provided insights into their molecular structures, enabling a better understanding of their interaction mechanisms and potential applications in drug design (Repich et al., 2017).

作用機序

Target of Action

The primary targets of the compound “1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One” are currently unknown. The compound is a type of chemical entity

Mode of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a potential mode of action for this compound.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a wide range of biochemical pathways.

特性

IUPAC Name |

1-[2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c1-9-13(10(2)20)8-17-15-7-14(18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZCNKURKQUDGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC(=NN12)C3=CC=C(C=C3)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350391 |

Source

|

| Record name | 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175201-63-5 |

Source

|

| Record name | 1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

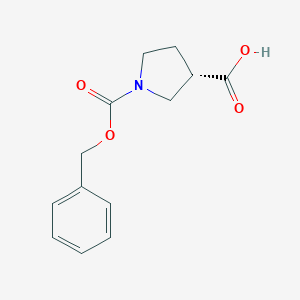

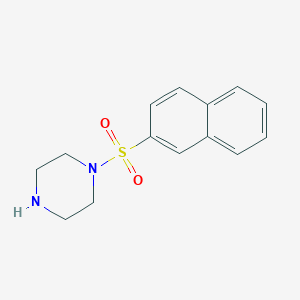

![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)

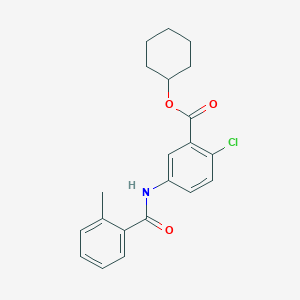

![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)